L-Histidine monohydrochloride monohydrate can be derived from natural sources or synthesized through fermentation processes using specific bacterial strains such as Corynebacterium glutamicum and Escherichia coli . It is classified under the category of amino acids and their derivatives, specifically as a nutritional additive in animal feed and a potential therapeutic agent in human health applications.
The synthesis of L-histidine monohydrochloride monohydrate typically involves fermentation processes. In industrial settings, strains of Corynebacterium glutamicum are commonly used due to their efficiency in producing amino acids. The fermentation process is conducted under controlled conditions to optimize yield and purity.
L-Histidine monohydrochloride monohydrate has the following molecular characteristics:
The structure consists of an imidazole side chain, which is crucial for its biological activity. The presence of the hydrochloride and water molecules indicates its hydrated form.
L-Histidine can participate in various biochemical reactions, including:
These reactions underline its significance in both metabolic pathways and physiological functions.
The mechanism of action for L-histidine monohydrochloride monohydrate primarily revolves around its role as an essential amino acid:
Data indicate that adequate levels of L-histidine are critical for optimal health outcomes, particularly in non-ruminant species where dietary supplementation may be necessary .
L-Histidine monohydrochloride monohydrate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in both laboratory settings and industrial formulations.
L-Histidine monohydrochloride monohydrate has several applications across different fields:
Corynebacterium glutamicum stands as the industrial workhorse for L-histidine monohydrochloride monohydrate production due to its robust metabolic capabilities and well-characterized physiology. Carbon source utilization is pivotal in fermentation design, with glucose serving as the primary carbon source in most industrial processes. However, metabolic studies reveal that mixed substrate feeding (e.g., combining glucose with sucrose or organic acids) can alleviate glucose-induced carbon catabolite repression and enhance precursor availability for histidine biosynthesis. The redox balancing requirement necessitates precise dissolved oxygen control (typically 30-50% saturation) throughout fermentation, as oxygen limitation triggers metabolic shifts toward lactate production, reducing histidine yields [1] [7].
Fed-batch strategies dominate industrial-scale production, employing exponential glucose feeding profiles synchronized with biomass growth to prevent acetate accumulation. This approach maintains optimal metabolic flux through the pentose phosphate pathway (PPP), generating the essential precursor phosphoribosyl pyrophosphate (PRPP). Recent advancements incorporate real-time metabolite monitoring using biosensors to dynamically adjust feeding rates based on intracellular PRPP and ATP levels. A study implementing this strategy achieved a 40% increase in histidine titer (23 g/L) compared to conventional feeding protocols [3] [7].
Nutrient limitation strategies are deliberately employed to prolong production phases. Phosphate limitation triggers the stringent response, upregulating histidine biosynthetic genes. However, excessive limitation starves ATP regeneration. Optimal protocols maintain phosphate at 10-20% of excess levels during production phase, balancing these opposing effects. Similarly, biotin limitation (0.5-2 μg/L) enhances membrane permeability in C. glutamicum, facilitating histidine efflux but requires precise control to avoid growth arrest [1].
Table: Fermentation Parameters for High-Yield Histidine Production in C. glutamicum
Parameter | Optimal Range | Impact on Production |
---|---|---|
Temperature | 30-32°C | Maximizes enzyme activity without inducing heat shock |
pH | 7.0-7.3 | Maintains enzyme conformation and membrane transport |
Dissolved Oxygen | 30-50% saturation | Prevents anaerobic shift to lactate production |
Glucose Concentration | 5-20 g/L (maintained) | Avoids overflow metabolism and acetate accumulation |
Phosphate Concentration | 0.05-0.1 mM (production) | Induces stringent response without growth inhibition |
Biotin Concentration | 0.5-2 μg/L | Modulates membrane permeability for secretion |
Metabolic flux analysis reveals that the oxidative pentose phosphate pathway flux must increase by 150-200% compared to wild-type strains to supply adequate PRPP. This is achieved through overexpression of glucose-6-phosphate dehydrogenase (Zwf) and deletion of phosphoglucose isomerase (Pgi), redirecting carbon toward PPP. Implementation of these modifications in engineered strains increased histidine yield from glucose by 85% (0.093 mol/mol glucose) [7].
The ATP phosphoribosyltransferase (HisG) enzyme represents the primary regulatory node in histidine biosynthesis due to its potent feedback inhibition by L-histidine. Structural studies of C. glutamicum HisG identified critical residues in the regulatory domain (Asn215, Leu231, Thr235, Ala270) and catalytic domain (Gly233) responsible for histidine binding and allosteric inhibition. Site-directed mutagenesis targeting these residues generated deregulated variants, with the double mutant G233H/T235Q showing near-complete insensitivity to histidine while retaining 70-80% catalytic activity. Strains expressing this variant achieved 2.7 g/L histidine without precursor pathway enhancement [3] [7].
Transcriptional amplification of histidine operons substantially increases pathway flux. The histidine biosynthesis genes in C. glutamicum are organized in four operons: hisD-C-B-cg2302-cg2301, hisH-A-impA-F-I-cg2294, cg0911-hisN, and hisE-G. Systematic replacement of native promoters with the strong Ptuf promoter increased transcription 8-12 fold. Particularly crucial is hisEG overexpression (encoding the first two enzymes), which increased intracellular PRPP consumption rate by 300%. However, unbalanced overexpression (e.g., hisD alone) caused intermediate accumulation without yield improvement, highlighting the need for coordinated operon expression [1] [7].
Energy engineering addresses the substantial ATP demand in histidine biosynthesis (41 moles ATP per mole histidine). The pathway generates 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which re-enters purine synthesis for ATP regeneration. Modular engineering overexpressed purF, purM, purC, and purB to enhance this ATP regeneration loop, increasing intracellular ATP concentration by 60% and histidine yield by 45%. Simultaneously, deletion of ATP-consuming futile cycles (pta-ackA) conserved ATP for histidine synthesis [7].
C1 metabolism optimization is essential for providing formyl groups to purine intermediates. Overexpression of serine hydroxymethyltransferase (glyA) increased 5,10-methylenetetrahydrofolate production by 80%. Further enhancement came from heterologous expression of the glycine cleavage system (gcvTHP) from Corynebacterium jeikeium, which recycles tetrahydrofolate cofactors, boosting histidine yield by 28% and reducing glycine byproduct accumulation [7].
Table: Key Genetic Modifications for Enhanced Histidine Biosynthesis
Target | Modification | Physiological Effect |
---|---|---|
hisG | G233H/T235Q mutations | Eliminated feedback inhibition (Ki > 100 mM) |
hisEG operon | Ptuf replacement | 12-fold increase in PRPP consumption rate |
purF-purB cluster | Ptac promoter insertion | 60% increase in ATP regeneration from AICAR |
glyA (SHMT) | Chromosomal amplification | 80% increase in C1 unit flux to purine synthesis |
gcvTHP operon | Heterologous expression | Enhanced THF recycling, reduced glycine byproduct |
tkt (transketolase) | Downregulation (sRNA) | Redirected carbon flux toward pentose phosphate pathway |
Systems metabolic engineering approaches integrated these modifications in C. glutamicum HIS7, combining (1) deregulated HisG, (2) Ptuf-hisD-C-B, (3) Ptuf-hisH-A-F-I, (4) Ptac-hisEG, (5) PgapA-purF-M-C-B, (6) Ptuf-glyA-gcvTHP, and (7) tkt knockdown. This strain achieved 50.5 g/L histidine in 48h fed-batch fermentation with a yield of 0.17 g/g glucose – the highest reported for rationally engineered strains [7].
Primary recovery begins with the separation of biomass from the fermentation broth via tangential flow filtration (TFF) and centrifugation. Given histidine's zwitterionic nature and high solubility, clarification optimization is critical. Acidification to pH 4.0-4.5 with hydrochloric acid precipitates residual proteins and phosphates while converting histidine to its cationic form, enhancing subsequent adsorption. Multistage ceramic membrane filtration (0.1 μm pore size) achieves >99.5% biomass removal with <2% product loss, significantly improving column chromatography efficiency [5] [10].
Ion exchange chromatography remains the cornerstone of histidine purification. Macroporous strong acid cation exchangers (e.g., sulfonated polystyrene-divinylbenzene resins) selectively bind histidine at pH 4.0-5.0. Optimized elution employs shallow ammonium gradients (0.1-0.5 M NH₄Cl) rather than step changes, significantly reducing tailing and improving resolution. This approach achieves 95-98% purity in the primary capture step while effectively removing aromatic amino acids and nucleotides. Chromatography economics are enhanced through counter-current loading and simulated moving bed (SMB) technology, reducing resin volume requirements by 40% and eluent consumption by 60% [5] [10].
Crystallization engineering for L-histidine monohydrochloride monohydrate requires precise control of supersaturation. The process involves concentrating the eluate to 200-250 g/L histidine equivalents, adjusting to pH 2.5-3.0 with HCl, and adding 1.5-2 volumes of ethanol. Crystal morphology control is achieved through programmed cooling (0.5°C/min) from 50°C to 4°C, yielding large orthorhombic crystals (200-500 μm) with superior flow properties. Reducing cooling rates below 0.3°C/min minimizes inclusion of mother liquor impurities, enhancing crystal purity to >99.5% [5].
Particle size management is critical to prevent caking (agglomeration) during storage. Studies demonstrate that crystals below 125 μm exhibit severe caking at 40°C and 80% relative humidity (RH) within 48 hours, while those above 500 μm remain free-flowing for >6 months under identical conditions. The mechanism involves trace moisture sorption (<0.06%) forming liquid bridges between particles without requiring moisture desorption. Preventative measures include: (1) controlling crystal size distribution (CSD) to D₅₀ > 300 μm, (2) coating with 0.05-0.1% food-grade hydrophobic silica, and (3) packaging with desiccants maintaining <10% RH internally [5].
Advanced drying technologies employ vacuum contact drying (40-50°C, 10-15 kPa) rather than fluidized bed drying to prevent electrostatic charging and particle attrition. Final moisture content below 0.05% prevents hydrate-anhydrate transitions during storage. Polymorph stability analyses confirm the monohydrate form remains stable up to 60°C at ambient humidity; above this temperature, dehydration to anhydrous hydrochloride occurs, potentially compromising pharmaceutical specifications [5] [10].
Metabolic capability differs substantially between these industrial platforms. C. glutamicum possesses a truncated tricarboxylic acid (TCA) cycle with low α-ketoglutarate dehydrogenase activity, naturally accumulating glutamate derivatives. This configuration favors nitrogen-rich amino acid synthesis. In contrast, E. coli has a complete TCA cycle optimized for energy generation but requires extensive engineering to accumulate amino acids. C. glutamicum maintains 30-50% higher intracellular ATP levels during production phases, crucial for histidine biosynthesis where ATP is both precursor and energy source [1] [7].
Carbon flux partitioning toward histidine precursors shows significant divergence. Engineered C. glutamicum directs 25-30% of glucose carbon through the oxidative pentose phosphate pathway (PPP) versus 15-18% in E. coli under equivalent conditions. This difference arises from C. glutamicum's higher glucose-6-phosphate dehydrogenase activity and absence of phosphotransferase system (PTS), reducing glycolytic flux. Consequently, PRPP availability reaches 0.35-0.5 μmol/gDCW in C. glutamicum versus 0.2-0.25 μmol/gDCW in E. coli, directly impacting maximum theoretical histidine yield [1] [8].
Genetic engineering efficiency favors E. coli due to its extensive molecular toolkit (CRISPRi, λ-Red recombination). However, C. glutamicum exhibits genomic stability advantages – engineered production plasmids maintained in >95% of cells after 50 generations without selection pressure versus <70% in E. coli. This stability arises from C. glutamicum's limited restriction-modification systems and single chromosome architecture. Regarding mutation rates, C. glutamicum shows 3-5 fold lower spontaneous reversion frequencies in deregulated hisG alleles compared to E. coli, critical for maintaining long-term production in industrial fermentations [1] [2].
Regulatory considerations significantly impact strain selection. E. coli K-12 derivatives (e.g., KCCM 80212, NITE BP-02526) produce endotoxins requiring extensive purification removal for pharmaceutical-grade histidine. C. glutamicum (KCCM 80172, 80179) is Generally Recognized As Safe (GRAS) and endotoxin-free, simplifying downstream processing. Recent EFSA evaluations approved C. glutamicum-derived histidine without restrictions for all animal species, while E. coli-derived forms require absence verification of production strain DNA in final products [2] [9].
Production metrics reveal trade-offs:
These differences reflect E. coli's faster growth (μₘₐₓ 0.6-0.7 h⁻¹ vs. 0.3-0.4 h⁻¹) but greater byproduct formation (acetate, lactate) under oxygen limitation [1] [2] [7].
Table: Comparative Analysis of Histidine Production Strains
Characteristic | C. glutamicum | E. coli |
---|---|---|
Maximum Reported Titer | 50.5 g/L (fed-batch) | 23-40 g/L (fed-batch) |
Yield (g/g glucose) | 0.17 | 0.12-0.14 |
Productivity (g/L/h) | 0.8-1.0 | 1.2-1.5 |
PRPP Availability | 0.35-0.5 μmol/gDCW | 0.2-0.25 μmol/gDCW |
ATP Concentration | 8-10 mM (production phase) | 5-7 mM (production phase) |
Regulatory Status | GRAS, no endotoxin concerns | Requires endotoxin removal |
Genetic Tool Maturity | Moderate (improving CRISPR systems) | Advanced (extensive toolkit) |
Scale-up Stability | >90% titer reproducibility | 75-80% titer reproducibility |
Byproduct Formation | Primarily glycine (0.5-0.7 mol/mol) | Acetate, formate, lactate |
Emerging approaches include E. coli metabolic stimulation using biochar-derived compounds. Studies demonstrate that tobacco straw biochar (3% w/w) releases organic molecules (e.g., phenolic compounds, furan derivatives) that interact with HisG through hydrogen bonding, increasing activity 2.3-fold without genetic modification. This strategy achieved 20% higher histidine titers in E. coli but remains unexplored in C. glutamicum [8].
Strain selection determinants depend on application:
Future advancements may involve C. glutamicum-E. coli hybrids expressing C. glutamicum histidine pathway genes with E. coli's faster growth traits [1] [2] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7